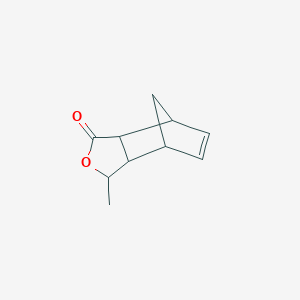
(3R)-3,6-dimethylhept-5-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,6-dimethylhept-5-enoyl chloride is an organic compound with the molecular formula C9H15ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its role in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-dimethylhept-5-enoyl chloride typically involves the chlorination of (3R)-3,6-dimethylhept-5-enoic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
(3R)-3,6-dimethylhept-5-enoic acid+SOCl2→(3R)-3,6-dimethylhept-5-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3R)-3,6-dimethylhept-5-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-3,6-dimethylhept-5-enoic acid and hydrochloric acid.
Reduction: It can be reduced to (3R)-3,6-dimethylhept-5-enol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are used under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
(3R)-3,6-dimethylhept-5-enoic acid: Formed from hydrolysis.
(3R)-3,6-dimethylhept-5-enol: Formed from reduction.
Scientific Research Applications
(3R)-3,6-dimethylhept-5-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3,6-dimethylhept-5-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3,6-dimethylhept-5-enoic acid: The parent acid of (3R)-3,6-dimethylhept-5-enoyl chloride.
(3R)-3,6-dimethylhept-5-enol: The reduced form of this compound.
(3R)-3,6-dimethylhept-5-enamide: The amide derivative of this compound.
Uniqueness
This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields, including pharmaceuticals and agrochemicals.
Properties
CAS No. |
845828-76-4 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
(3R)-3,6-dimethylhept-5-enoyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-7(2)4-5-8(3)6-9(10)11/h4,8H,5-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
NUVLYRMYRPMNSU-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC=C(C)C)CC(=O)Cl |
Canonical SMILES |
CC(CC=C(C)C)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
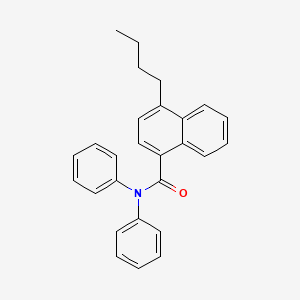

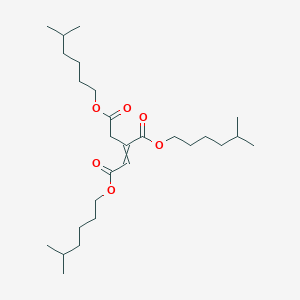

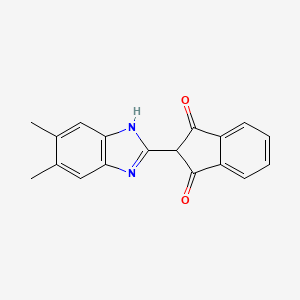
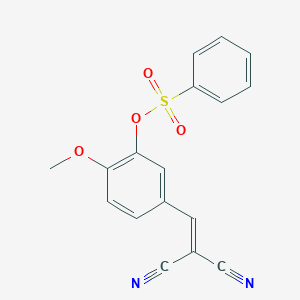

![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
